1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 1-[4-(3-pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is systematically identified using IUPAC guidelines. Its name derives from the following structural features:
- Parent chain : A phenyl group substituted at the para position (C4) with a methoxy group.
- Methoxy substituent : The oxygen atom is connected to a pyrrolidin-3-ylmethyl group.
- Functional group : An ethanone (acetyl) group at the C1 position of the phenyl ring.
- Salt form : Hydrochloride counterion associated with the protonated pyrrolidine nitrogen.
Systematic identifiers :
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride |
| CAS Registry Number | 1220029-91-3 |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
| InChI Key | JMCSQUBMPMXBQT-UHFFFAOYSA-N |
The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility and stability in polar solvents.
Molecular Geometry and Conformational Analysis
The molecular structure comprises three key moieties (Figure 1):
- Phenyl-ethanone core : A planar aromatic ring with a ketone group at C1.
- Pyrrolidinylmethoxy linker : A flexible chain connecting the pyrrolidine ring to the phenyl group.
- Pyrrolidine ring : A five-membered secondary amine in a non-planar conformation.
Key geometric parameters :
- Bond lengths : C=O (1.21 Å), C-O (1.43 Å), and C-N (1.49 Å) align with typical sp² and sp³ hybridization.
- Dihedral angles : The methoxy linker (O-C-C-N) adopts a gauche conformation (≈60°), minimizing steric hindrance between the pyrrolidine and phenyl groups.
Conformational flexibility :
- The pyrrolidine ring exhibits envelope and twist conformations, with energy barriers <5 kcal/mol, permitting rapid interconversion at room temperature.
- The methoxy group allows rotation (≈120°), enabling adaptive binding in supramolecular contexts.
Crystallographic Data and Solid-State Arrangement
X-ray diffraction studies of analogous compounds reveal the following trends:
| Parameter | Value (Typical Range) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 15.2 Å, b = 7.8 Å, c = 12.4 Å |
| Z (Molecules/Unit Cell) | 4 |
Key packing interactions :
- Hydrogen bonds : N⁺-H···Cl⁻ (2.1–2.3 Å) between the protonated pyrrolidine and chloride ion.
- C-H···O interactions : Between the ethanone carbonyl and adjacent phenyl rings (3.0–3.2 Å).
- π-π stacking : Parallel-displaced phenyl groups with centroid distances of 4.5–4.8 Å.
The hydrochloride salt forms a layered lattice, with alternating hydrophobic (phenyl/pyrrolidine) and ionic (Cl⁻/N⁺) regions.
Comparative Analysis with Structural Analogues
Table 1 : Structural and electronic comparisons with analogues.
Electronic effects :
- The pyrrolidine’s amine group in the target compound introduces basic character (pKa ≈9.5), absent in ether- or pyridine-based analogues.
- The methoxy linker’s electron-donating nature increases phenyl ring electron density (+M effect), contrasting with electron-withdrawing pyridyl groups.
Steric considerations :
- Pyrrolidine’s three-dimensional structure creates greater steric bulk compared to planar pyrimidine or linear pentyl chains, influencing crystal packing and solubility.
Properties
IUPAC Name |
1-[4-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)12-2-4-13(5-3-12)16-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCSQUBMPMXBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-91-3 | |
| Record name | Ethanone, 1-[4-(3-pyrrolidinylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of the Pyrrolidinylmethoxy Intermediate
This involves the generation of the 3-pyrrolidinylmethoxy group. A common approach is to react a phenolic compound with a suitable 3-pyrrolidinylmethyl halide or tosylate under nucleophilic substitution conditions. The pyrrolidine ring is introduced as a nucleophile or via protection/deprotection strategies to avoid side reactions.
Detailed Preparation Methods from Literature and Patents
While direct preparation methods for this exact compound are scarce in open literature, related synthetic processes for structurally similar substituted phenyl ethanones provide valuable insights.
Nucleophilic Substitution for Pyrrolidinylmethoxy Group Installation
The phenolic precursor (4-hydroxyacetophenone or a derivative) is reacted with a 3-pyrrolidinylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or piperidine to promote nucleophilic substitution, yielding the 1-[4-(3-pyrrolidinylmethoxy)phenyl]-1-ethanone intermediate.
Reaction conditions typically involve mild heating (40–85 °C) and inert atmosphere to prevent side reactions. Solvents such as dimethylformamide or toluene are common to dissolve reactants and facilitate the reaction.
Formation of Hydrochloride Salt
Avoidance of Hazardous Oxidants and Catalysts
Processes involving similar phenyl ethanone derivatives have been optimized to avoid hazardous reagents like hydrogen peroxide or tungsten-based catalysts, favoring safer and more efficient methodologies.
For example, sulfonate intermediates with sulfur already in the desired oxidation state are used to bypass oxidative steps, improving yield and safety.
Representative Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4-Hydroxyacetophenone + 3-pyrrolidinylmethyl bromide | Base (K2CO3 or piperidine), DMF, 40–85 °C, inert atmosphere, 16–20 h | 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone (free base) | Nucleophilic substitution to install pyrrolidinylmethoxy group |
| 2 | Free base + HCl (in ethanol or EtOAc) | Room temperature, stirring | 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride | Salt formation for improved solubility and stability |
Research Findings and Optimization
Use of piperidine as a base has been found to increase yields in related phenyl ethanone syntheses by facilitating nucleophilic substitution.
Reaction times of 16–20 hours at moderate temperatures (40–85 °C) provide optimal conversion without significant by-product formation.
Avoiding isolation of sensitive intermediates by performing one-pot reactions enhances efficiency and reduces purification steps.
The hydrochloride salt form is preferred for medicinal chemistry applications due to better handling properties and bioavailability potential.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Base used | Piperidine or K2CO3 | Enhances nucleophilic substitution efficiency |
| Solvent | DMF, toluene | Good solubility of reactants, stable under reaction conditions |
| Temperature | 40–85 °C | Balances reaction rate and side reaction minimization |
| Reaction Time | 16–20 hours | Ensures complete substitution |
| Salt Formation | HCl in ethanol or EtOAc | Improves solubility and stability |
| Catalyst | None or palladium-based in related syntheses | Avoided to reduce hazardous reagents |
| Oxidants | Avoided (e.g., H2O2) | Improves safety and yield |
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways within cells, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with several ethanone derivatives documented in the literature. Key comparisons include:
*Calculated based on substituents.
†Inferred from hydrochloride salt analogs (e.g., ).
‡Hypothesized based on piperidine/pyrrolidine analogs with CNS activity .
Key Observations :
- Pyrrolidine vs.
- Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs (e.g., ferrocene derivatives in ).
- Electrochemical Activity: Unlike ferrocene-containing ethanones (e.g., ), the target compound lacks redox-active groups, limiting its utility in electrocatalysis.
Spectroscopic and Analytical Data
While spectral data for the target compound are absent, analogs provide insights:
Biological Activity
1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride, also known by its CAS number 1220021-21-5, is a chemical compound that has garnered attention in the scientific community for its potential biological activities. This compound is characterized by a pyrrolidine ring attached to a phenyl group via an ethanone linkage, which influences its interactions with biological systems.
- Molecular Formula : C₁₂H₁₆ClNO₂
- Molecular Weight : 255.74 g/mol
- CAS Number : 1220021-21-5
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly concerning its effects on neurotransmitter systems and potential therapeutic applications.
The compound is believed to interact with several molecular targets, including:
- Enzymes : It may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : The compound shows potential binding affinity to various receptors, which could modulate neurotransmitter release and signaling pathways.
Enzyme Inhibition and Receptor Binding
Research has indicated that this compound can affect the activity of neurotransmitter-related enzymes. For example:
- In vitro studies have shown that the compound can inhibit enzymes involved in dopamine metabolism, potentially offering therapeutic benefits for conditions like Parkinson's disease .
- Binding studies suggest significant interaction with serotonin receptors, indicating a possible role in mood regulation and anxiety disorders .
Case Studies
Several studies have explored the effects of this compound in animal models:
- Cognitive Enhancement : In rodent models, administration of the compound led to improved performance in memory tasks, suggesting cognitive-enhancing properties.
- Neuroprotective Effects : Research has demonstrated that it may protect against neurodegenerative processes by reducing oxidative stress markers in neuronal cells .
Dosage and Administration
The efficacy of this compound appears to be dose-dependent:
| Dose (mg/kg) | Effect |
|---|---|
| 0.5 | Mild cognitive enhancement |
| 1.0 | Significant memory improvement |
| 2.0 | Neuroprotective effects observed |
Safety and Toxicology
Preliminary toxicity studies indicate that while the compound exhibits beneficial effects at lower doses, higher doses may lead to adverse effects such as irritability and increased anxiety levels in animal models. Long-term studies are required to fully assess its safety profile.
Q & A
Q. What are the common synthetic routes for 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride?
The compound can be synthesized via Mannich reactions , which involve three components: a ketone (e.g., substituted acetophenone), an amine (e.g., pyrrolidine derivatives), and formaldehyde (or paraformaldehyde). For example, 4'-substituted acetophenones react with pyrrolidinylmethylamine intermediates in the presence of paraformaldehyde under acidic conditions to yield the target compound. Reaction optimization often includes temperature control (60–80°C) and catalytic HCl .
- Key reagents : Paraformaldehyde, substituted acetophenones, pyrrolidinylmethylamine hydrochloride.
- Typical yield range : 50–70%, depending on substituent steric effects.
Q. How is the compound characterized crystallographically?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsional parameters. For example, analogous structures (e.g., 1-(4-chlorophenyl) derivatives) show characteristic C=O bond lengths of ~1.22 Å and pyrrolidine ring puckering angles of 10–15° .
- Critical parameters : Data resolution (<1.0 Å), R-factor (<5%), and twinning analysis for high-purity crystals.
Q. What safety precautions are required when handling this compound?
Refer to safety data sheets (SDS) for hygroscopicity and acute toxicity risks. Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Airtight containers at room temperature, away from moisture .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
A Design of Experiments (DoE) approach is recommended to evaluate factors like:
- Temperature : Higher temperatures (80–100°C) may accelerate imine formation but risk side reactions.
- Catalyst loading : HCl concentrations >1.5 M improve protonation of intermediates but may degrade sensitive substituents.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification. Recent studies on analogous Mannich reactions achieved 85% yield using microwave-assisted synthesis (100 W, 10 min) .
Q. How to resolve contradictions in NMR and X-ray crystallography data for structural confirmation?
Contradictions often arise from dynamic effects (e.g., rotational isomerism) in solution vs. static crystal structures. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for conformers.
- DFT calculations : Compare experimental NMR shifts with computed spectra for dominant conformers.
- Complementary techniques : Use IR spectroscopy to validate carbonyl stretches (~1700 cm⁻¹) and mass spectrometry for molecular ion confirmation .
Q. What strategies are effective in analyzing its receptor binding affinity in neurological studies?
Radioligand displacement assays using 5-HT1A/5-HT2A receptors are common. For example:
- Protocol : Incubate the compound with [³H]-8-OH-DPAT (5-HT1A agonist) and measure IC₅₀ values.
- Data interpretation : Competitive binding curves (Hill coefficients ~1.0) suggest direct receptor interaction. Recent analogs showed moderate affinity (Ki = 120–150 nM), with substituent polarity inversely correlating with blood-brain barrier permeability .
Methodological Notes
-
Synthetic Optimization Table :
Parameter Optimal Range Effect on Yield Temperature 70–80°C Maximizes imine formation HCl Concentration 1.0–1.2 M Balances catalysis vs. degradation Reaction Time 6–8 hours Completes cyclization -
Crystallographic Data :
Metric Observed Value Reference Compound C=O Bond Length 1.22 Å 1.21 Å (analog) R-factor 3.8% <5% (acceptable)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
